REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[CH3:13][N:14]([CH3:18])[CH2:15]CO>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH2:13][N:14]([CH3:18])[CH3:15])=[O:8])=[CH:11][CH:12]=1 |^1:0|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)OCCN(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |